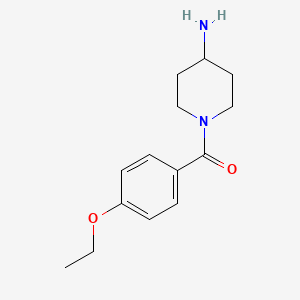

1-(4-Ethoxybenzoyl)piperidin-4-amine

Description

Significance of the Piperidine (B6355638) Moiety in Pharmaceutical Research

The piperidine ring is a ubiquitous structural motif in pharmaceutical research, valued for its presence in numerous natural products and synthetic drugs. acs.org As a six-membered heterocycle containing a nitrogen atom, it serves as a crucial building block in the design of therapeutic agents across more than twenty drug classes. mdpi.comencyclopedia.pubnih.gov Its derivatives have shown a wide array of pharmacological activities, including anticancer, antipsychotic, analgesic, and anti-Alzheimer's properties. encyclopedia.pubijnrd.org

The significance of the piperidine moiety stems from its ability to introduce basicity and specific conformational constraints into a molecule, which can be pivotal for binding to biological targets like receptors and enzymes. nbinno.com The sp3-hybridized state of its carbon and nitrogen atoms allows for a stable chair conformation, which can be strategically substituted to orient functional groups in precise three-dimensional arrangements. This stereochemical control is essential for optimizing interactions with biological macromolecules, thereby enhancing efficacy and selectivity. nbinno.com The versatility of the piperidine scaffold allows for extensive chemical modification, enabling researchers to fine-tune the pharmacokinetic and pharmacodynamic profiles of drug candidates. nbinno.com

Below is an interactive table summarizing the diverse pharmacological applications of piperidine derivatives.

| Pharmacological Application | Examples of Therapeutic Areas |

| Neurotherapeutics | Antipsychotics, Analgesics, Alzheimer's disease therapy encyclopedia.pubijnrd.org |

| Oncology | Anticancer agents mdpi.comencyclopedia.pub |

| Infectious Diseases | Antiviral, Antimicrobial, Antifungal, Antimalarial agents ijnrd.org |

| Metabolic Disorders | Anti-diabetic agents mdpi.comijnrd.org |

| Cardiovascular | Anti-hypertensive agents ijnrd.org |

| Inflammation | Anti-inflammatory agents ijnrd.org |

Overview of Benzoyl-Piperidine Conjugates in Medicinal Chemistry

Benzoyl-piperidine conjugates, specifically the phenyl(piperidin-4-yl)methanone (B1296144) fragment, are considered privileged structures in medicinal chemistry due to their frequent appearance in bioactive compounds. mdpi.comnih.govresearchgate.net This structural motif is featured in molecules with a wide range of therapeutic applications, including anti-cancer, anti-psychotic, anti-thrombotic, and neuroprotective agents. mdpi.comnih.gov

The metabolic stability of the benzoylpiperidine fragment makes it an attractive scaffold for drug development. mdpi.comnih.govresearchgate.net It is often used as a bioisosteric replacement for the piperazine (B1678402) ring to explore structure-activity relationships (SAR). mdpi.comresearchgate.net In this context, the carbonyl group of the benzoyl moiety can form crucial hydrogen bond interactions with biological targets, potentially compensating for the loss of a nitrogen atom in the piperazine-to-piperidine switch. mdpi.comresearchgate.net The synthetic accessibility of benzoylpiperidine derivatives further enhances their utility, allowing for the creation of diverse chemical libraries for screening and optimization. researchgate.net The development of atypical antipsychotic agents, for instance, has notably utilized the benzoylpiperidine system. mdpi.comresearchgate.net

The compound 1-(4-Ethoxybenzoyl)piperidin-4-amine is an example of a substituted benzoylpiperidine. While extensive research on this specific molecule is not widely published, its structural components suggest its potential as a building block in medicinal chemistry. The core structure combines the established piperidine and benzoyl moieties with an ethoxy substitution on the phenyl ring and an amine group on the piperidine ring, providing points for further chemical modification.

Basic chemical data for this compound is presented in the table below.

| Property | Value |

| CAS Number | 885531-11-3 |

| Molecular Formula | C14H20N2O2 |

| Molecular Weight | 248.32 g/mol |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(4-ethoxyphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O2/c1-2-18-13-5-3-11(4-6-13)14(17)16-9-7-12(15)8-10-16/h3-6,12H,2,7-10,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEAOTAWWXMWTKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)N2CCC(CC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Derivatization of 1 4 Ethoxybenzoyl Piperidin 4 Amine

Established Synthetic Methodologies for the 1-(4-Ethoxybenzoyl)piperidin-4-amine Core

The construction of the this compound molecule can be achieved through various synthetic routes, including both multi-step sequences and more streamlined one-pot approaches.

Multi-Step Synthesis Pathways

A common and versatile method for the synthesis of this compound involves a multi-step approach. This typically begins with a commercially available, suitably protected piperidine (B6355638) derivative. A representative pathway often involves the acylation of a protected 4-aminopiperidine (B84694).

A plausible multi-step synthesis is outlined below:

Protection of the Amine: The synthesis often commences with tert-butyl piperidin-4-ylcarbamate. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the 4-amino functionality, preventing it from reacting in the subsequent acylation step.

Acylation of the Piperidine Nitrogen: The protected piperidine is then acylated at the ring nitrogen using 4-ethoxybenzoyl chloride. This reaction is typically carried out in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct.

Deprotection: The final step involves the removal of the Boc protecting group to liberate the 4-amino group. This is commonly achieved under acidic conditions, for instance, using trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM). mdpi.com

The individual steps are detailed in the following table:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | tert-butyl piperidin-4-ylcarbamate, 4-ethoxybenzoyl chloride | Triethylamine, Dichloromethane, Room Temperature | tert-butyl (1-(4-ethoxybenzoyl)piperidin-4-yl)carbamate |

| 2 | tert-butyl (1-(4-ethoxybenzoyl)piperidin-4-yl)carbamate | Trifluoroacetic Acid, Dichloromethane, Room Temperature | This compound |

This stepwise approach allows for purification of intermediates and can be adapted to produce a wide range of analogs by varying the acyl chloride in the second step.

One-Pot Synthetic Approaches

While multi-step syntheses offer control, one-pot procedures are advantageous in terms of efficiency and reduced waste. A potential one-pot synthesis of this compound could involve the direct acylation of 4-aminopiperidine. However, the presence of two nucleophilic nitrogen atoms (the ring nitrogen and the 4-amino group) presents a challenge of selectivity.

To achieve selective N1-acylation in a one-pot reaction, the reactivity of the two amino groups would need to be differentiated. This could potentially be achieved by careful control of reaction conditions, such as temperature and the rate of addition of the acylating agent. Alternatively, a one-pot, two-step procedure could be envisioned where the 4-amino group is transiently protected in situ, followed by acylation and subsequent deprotection without isolation of the intermediate. nih.gov

Strategies for N-Alkylation and Acylation of Piperidine Derivatives

The secondary amine of the piperidine ring is a common site for derivatization through N-alkylation and N-acylation, leading to a diverse range of analogs. nih.govorgsyn.org

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom of the piperidine ring. Common methods include:

Reaction with Alkyl Halides: This is a widely used method where the piperidine derivative is treated with an alkyl halide (e.g., alkyl iodide or bromide) in the presence of a base like potassium carbonate or N,N-diisopropylethylamine (Hünig's base) to neutralize the acid formed. researchgate.net The choice of solvent can influence the reaction rate and yield, with polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF) being common. researchgate.net

Reductive Amination: This involves the reaction of the piperidine with an aldehyde or ketone in the presence of a reducing agent. This method is particularly useful for introducing more complex alkyl groups.

N-Acylation: This involves the introduction of an acyl group to the piperidine nitrogen. This is typically achieved by reacting the piperidine with an acylating agent such as:

Acyl Chlorides or Anhydrides: These are highly reactive and readily acylate the piperidine nitrogen, often in the presence of a non-nucleophilic base.

Carboxylic Acids: Direct coupling with carboxylic acids can be achieved using a variety of coupling reagents that activate the carboxylic acid.

The following table summarizes common conditions for these transformations:

| Transformation | Reagents | Typical Conditions |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, DIPEA) | Acetonitrile or DMF, Room Temperature to 70°C |

| N-Acylation | Acyl chloride/anhydride, Base (e.g., Triethylamine) | Dichloromethane, 0°C to Room Temperature |

Synthesis of Related 4-Alkoxybenzoylpiperidine Analogs

The synthesis of analogs with different alkoxy groups on the benzoyl ring can be readily achieved by utilizing the appropriate 4-alkoxybenzoic acid as a starting material. The general synthetic scheme involves the conversion of the 4-alkoxybenzoic acid to the corresponding highly reactive 4-alkoxybenzoyl chloride. This is typically accomplished using reagents such as thionyl chloride or oxalyl chloride. chemicalbook.comchemicalbook.comorgsyn.org

Once the desired 4-alkoxybenzoyl chloride is prepared, it can be coupled with a protected 4-aminopiperidine derivative, followed by deprotection, as described in the multi-step synthesis pathway (Section 2.1.1). This modular approach allows for the systematic exploration of how different alkoxy groups affect the properties of the final compound.

The table below illustrates the synthesis of various 4-alkoxybenzoyl chlorides from their corresponding benzoic acids:

| 4-Alkoxybenzoic Acid | Chlorinating Agent | Product |

| 4-Methoxybenzoic acid | Thionyl chloride or Oxalyl chloride | 4-Methoxybenzoyl chloride chemicalbook.com |

| 4-(Benzyloxy)benzoic acid | Oxalyl chloride | 4-(Benzyloxy)benzoyl chloride chemicalbook.com |

| 4-Pentylbenzoic acid | Oxalyl chloride | 4-Pentylbenzoyl chloride orgsyn.org |

| 4-Phenoxybenzoic acid | Acylating reagent | 4-Phenoxybenzoyl chloride google.com |

Derivatization at the Piperidin-4-amine Moiety

The primary amine at the 4-position of the piperidine ring is a key site for further functionalization, most commonly through the formation of amide bonds.

Amide Formation

The formation of an amide bond at the 4-amino position allows for the introduction of a wide variety of substituents, significantly expanding the chemical space of the derivatives. This is a crucial strategy in drug discovery for optimizing the pharmacological profile of a lead compound.

The general approach involves the coupling of this compound with a carboxylic acid. This reaction is facilitated by a coupling reagent that activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. researchgate.netluxembourg-bio.com

Commonly used coupling reagents include:

Carbodiimides: Such as dicyclohexylcarbodiimide (B1669883) (DCC). luxembourg-bio.com

Phosphonium salts: Such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP).

Uronium/aminium salts: Such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU).

The reaction is typically performed in an aprotic solvent, and a non-nucleophilic base may be added to facilitate the reaction.

The following table provides an overview of a typical amide coupling reaction:

| Reactants | Coupling Reagent | Base (optional) | Solvent | Product |

| This compound, Carboxylic Acid | HATU, DCC, or BOP | DIPEA | DMF or DCM | N-(1-(4-ethoxybenzoyl)piperidin-4-yl)amide |

This derivatization strategy has been successfully employed in the synthesis of a variety of biologically active molecules, including inhibitors of hepatitis C virus assembly. nih.gov

Urea (B33335) and Thiourea (B124793) Formation

The primary amine of this compound is a key functional handle for the synthesis of urea and thiourea derivatives. These functional groups are of significant interest in drug discovery due to their ability to form stable hydrogen bonds with biological targets.

Urea Formation: The synthesis of urea derivatives from primary amines is a well-established chemical transformation. A common method involves the reaction of the amine with an isocyanate. In the context of this compound, this would involve its reaction with a selected isocyanate (R-N=C=O) to yield the corresponding N,N'-disubstituted urea. The reaction proceeds via nucleophilic attack of the primary amine on the electrophilic carbon of the isocyanate. While specific examples detailing the synthesis of urea derivatives directly from this compound are not extensively documented in publicly available literature, this general methodology is widely applicable to primary amines. Another approach involves the use of phosgene (B1210022) or its safer equivalents, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), to generate an isocyanate intermediate in situ, which then reacts with another amine. googleapis.com

Thiourea Formation: The formation of thiourea derivatives from this compound can be achieved through several synthetic routes. The most direct method involves the reaction of the primary amine with an isothiocyanate (R-N=C=S). mdpi.com This reaction is analogous to urea formation and is typically efficient, yielding the desired thiourea derivative in high purity.

A versatile and widely used method for preparing acylthioureas involves the in-situ generation of an acyl isothiocyanate. For instance, a process analogous to the synthesis of other N-acyl thioureas can be envisioned where 4-ethoxybenzoyl chloride is reacted with a thiocyanate (B1210189) salt, such as potassium thiocyanate (KSCN), in a suitable solvent like acetone. nih.gov This reaction would form 4-ethoxybenzoyl isothiocyanate as a reactive intermediate. Subsequent addition of this compound to the reaction mixture would lead to the formation of a symmetrically substituted thiourea derivative. Alternatively, addition of a different primary or secondary amine would result in an asymmetrically substituted thiourea. This two-step, one-pot procedure is an efficient way to generate a diverse range of thiourea compounds. nih.gov

| Reactant 1 | Reactant 2 | Product Type | General Method |

| This compound | Isocyanate (R-NCO) | Urea | Nucleophilic addition |

| This compound | Isothiocyanate (R-NCS) | Thiourea | Nucleophilic addition |

| 4-Ethoxybenzoyl chloride + KSCN | This compound | Thiourea | In-situ isothiocyanate formation |

Other Functional Group Modifications

Beyond urea and thiourea formation, the primary amine and the piperidine ring of this compound offer sites for other significant functional group modifications, including acylation and sulfonylation.

Acylation: The primary amine of this compound can be readily acylated using various acylating agents such as acyl chlorides or acid anhydrides. This reaction results in the formation of an amide linkage. For example, reaction with propionyl chloride in the presence of a base would yield N-(1-(4-ethoxybenzoyl)piperidin-4-yl)propanamide. Such reactions are fundamental in medicinal chemistry for modifying the pharmacokinetic and pharmacodynamic properties of a lead compound. While the piperidine nitrogen is already acylated with a 4-ethoxybenzoyl group, further reactions at this position are less likely under standard conditions due to the existing amide bond.

Sulfonylation: In a similar fashion to acylation, the primary amine can be derivatized by reaction with sulfonyl chlorides (R-SO₂Cl) to form sulfonamides. For instance, reacting this compound with a substituted benzenesulfonyl chloride in the presence of a suitable base would yield the corresponding N-sulfonylated piperidine derivative. Sulfonamides are a prevalent functional group in a wide array of pharmaceuticals.

The following table summarizes these potential modifications:

| Modification Type | Reagent Class | Functional Group Formed |

| Acylation | Acyl Chlorides (RCOCl) | Amide |

| Acylation | Acid Anhydrides ((RCO)₂O) | Amide |

| Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamide |

These derivatization strategies highlight the utility of this compound as a versatile building block for creating a diverse range of new chemical entities with potential for further investigation.

Analytical Characterization Techniques for 1 4 Ethoxybenzoyl Piperidin 4 Amine and Its Derivatives

Spectroscopic Analysis (e.g., Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR))

Spectroscopic methods are fundamental for elucidating the molecular structure of 1-(4-ethoxybenzoyl)piperidin-4-amine derivatives. These techniques provide detailed information about the compound's atomic composition, functional groups, and the connectivity of its atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides precise insights into the hydrogen (¹H) and carbon (¹³C) environments within a molecule. For derivatives of the 1-(benzoyl)piperidine scaffold, such as 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, specific chemical shifts are observed. For instance, in N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide, the protons on the aromatic rings and the piperidine (B6355638) ring can be assigned distinct signals.

Mass Spectrometry (MS) is used to determine the molecular weight of the compound and can offer clues about its structure through fragmentation patterns. For N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide, a molecular ion peak (m/z) of 402 would confirm its molecular weight of 401.48 g/mol in positive ion mode ([M+H]⁺).

Infrared (IR) Spectroscopy is employed to identify the functional groups present in the molecule. The IR spectrum of a related compound, 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid, shows characteristic absorption bands for N-H stretching from the sulfonamide group (3359, 3259 cm⁻¹), C=O stretching from the carboxylic acid (1730 cm⁻¹), and the amide carbonyl (1687 cm⁻¹). Similarly, for 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide (B126) hydrate (B1144303), N-H stretching vibrations are observed between 3250 and 3500 cm⁻¹, while bending vibrations for H-OH from water of hydration appear at 1682 cm⁻¹ and 1641 cm⁻¹.

| Proton Environment | Chemical Shift (δ, ppm) |

|---|---|

| Aromatic Protons (Ar-H) | 7.93 (d, J = 8.5 Hz, 2H) |

| Aromatic Protons (Ar-H) | 8.09 (d, J = 8.5 Hz, 2H) |

| Sulfonamide Protons (NH₂) | 7.49 (s, 2H) |

| Piperidine Ring Protons | 1.52 - 4.31 (m) |

| Carboxylic Acid Proton (OH) | 13.32 (s, 1H) |

| Functional Group | Vibrational Mode | Absorption Range (cm⁻¹) | Compound Example |

|---|---|---|---|

| Sulfonamide (R-SO₂NH₂) | N-H Stretch | 3359, 3259 | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid |

| Amide (R-CONH-R') | N-H Stretch | 3250 - 3500 | 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate |

| Carboxylic Acid (R-COOH) | C=O Stretch | 1730 | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid |

| Amide (R-CON-R'₂) | C=O Stretch | 1687 | 1-(4-sulfamoylbenzoyl)piperidine-4-carboxylic acid |

| Water of Hydration | H-O-H Bend | 1682, 1641 | 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate |

Chromatographic Purity Assessment (e.g., High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC))

Chromatographic techniques are essential for verifying the purity of synthesized compounds and for monitoring the progress of chemical reactions.

High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique used to separate, identify, and quantify each component in a mixture. For a series of synthesized 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides, HPLC analysis confirmed a purity of greater than 95% for all compounds. A typical method for piperidine derivatives involves a mobile phase consisting of a gradient mixture of 0.1% trifluoroacetic acid in water and acetonitrile (B52724), which allows for the separation of compounds based on their polarity.

Thin-Layer Chromatography (TLC) is a simpler and faster chromatographic method often used to monitor the progress of a synthesis. For example, in the synthesis of methyl 4-[2-(cyclized amino)ethoxy]benzoate esters, TLC was used to confirm the formation of a single product from the reaction mixture. The purity of the compounds is checked on pre-coated silica (B1680970) gel plates, with visualization often performed under UV light.

X-ray Crystallography for Molecular Structure Elucidation

X-ray crystallography is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides unambiguous proof of a molecule's structure, including bond lengths, bond angles, and stereochemistry.

For a new piperidine derivative, 4-chloro-N-{[1-(4-chlorobenzoyl) piperidin-4-yl]methyl} benzamide hydrate (CPMBH), single-crystal X-ray diffraction was used to determine its crystal structure. The study revealed that the compound crystallizes in the monoclinic system with the space group P2₁/n. The precise cell dimensions obtained from this analysis provide a unique fingerprint for the crystalline form of the compound. Similarly, the crystal structure of another piperidine derivative, 1-(2-(4-fluorophenyl)-2-oxoethyl)-4-(2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)piperidinium bromide, was also successfully characterized by X-ray crystallography.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 8.965(5) |

| b (Å) | 19.613(5) |

| c (Å) | 11.456(5) |

| β (°) | 96.989(5) |

Structure Activity Relationship Sar Studies of 1 4 Ethoxybenzoyl Piperidin 4 Amine Analogues

Impact of Substitutions on the Benzoyl Moiety

The benzoylpiperidine fragment is recognized as a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds. researchgate.netmdpi.com SAR studies on analogues of 1-(4-ethoxybenzoyl)piperidin-4-amine consistently demonstrate that the nature and position of substituents on the benzoyl ring are crucial determinants of biological activity. These substitutions can influence the molecule's electronic properties, steric profile, and potential for hydrogen bonding, thereby affecting receptor affinity and efficacy.

Research into various benzoyl piperidine (B6355638) and piperazine (B1678402) amides has shown that electron-donating and electron-withdrawing groups on the phenyl ring can significantly alter activity. For instance, in a series of tyrosinase inhibitors, compounds with a 4-methoxybenzoyl group were evaluated, indicating the importance of substituents at the para-position. nih.gov The electronic nature of the substituent impacts the partial double-bond character of the amide C-N bond, which in turn affects the rotational barrier and conformational flexibility of the molecule. researchgate.net

A study on N-benzoyl piperidine derivatives found that a 4-methoxy substituent (an electron-donating group) on the benzoyl ring leads to a decrease in the barrier to rotation about the amide C-N bond. Conversely, a 4-chloro substituent (an electron-withdrawing group) increases this rotational barrier. researchgate.net This suggests that electron-donating groups can enhance conformational flexibility, which may be beneficial for binding to certain biological targets.

In a different class of compounds, piperidine-4-carboxamides designed as DNA gyrase inhibitors, the substitution on the phenyl moiety was critical for antibacterial activity. A trifluoromethyl group at the para-position of the phenyl ring resulted in a nearly tenfold increase in activity compared to the unsubstituted parent compound. nih.gov This highlights the profound impact that strongly electron-withdrawing and lipophilic groups can have on potency.

The following table summarizes the effects of various substituents on the benzoyl ring on the activity of related piperidine compounds.

| Substituent at Position 4 | Effect on Rotational Barrier (Amide C-N Bond) | Observed Impact on Biological Activity | Reference |

| Methoxy (B1213986) (-OCH₃) | Decreased | Potent tyrosinase inhibition observed in related series. | nih.govresearchgate.net |

| Chloro (-Cl) | Increased | Activity modulation dependent on the specific target. | researchgate.net |

| Trifluoromethyl (-CF₃) | Not specified | ~10-fold increase in antibacterial activity against M. abscessus. | nih.gov |

Influence of Piperidine Ring Substituents

Modifications to the piperidine ring itself are another critical aspect of the SAR of this class of compounds. The piperidine scaffold serves as a versatile core, and substituents can affect the molecule's conformation, basicity, and interactions with the target protein. nih.gov

In the development of inhibitors for the presynaptic choline (B1196258) transporter, the SAR around a 3-(piperidin-4-yl)oxy moiety was explored. The removal of an N-isopropyl group from the piperidine ring resulted in a significantly less active compound. However, an N-methylpiperidine analogue was found to be equipotent with the isopropyl analogue, suggesting that a small alkyl substituent on the piperidine nitrogen is well-tolerated and potentially beneficial for activity. nih.gov Moving the N-methylpiperidine substituent from the 4-position to the 3-position was tolerated but led to a decrease in activity. nih.gov

Studies on other 1,4-disubstituted piperidine derivatives have also shown that pharmacomodulation on the piperidine nitrogen atom can dramatically influence biological outcomes. nih.gov For instance, certain compounds that were initially inactive gained significant antimalarial activity after substitution on the piperidine nitrogen. nih.gov This indicates that the nitrogen atom is a key handle for optimizing the pharmacological profile.

| Piperidine Ring Modification | Resulting Compound | Impact on Activity (Choline Transporter Inhibition) | Reference |

| Removal of N-isopropyl group | Unsubstituted Piperidine (NH) | Much less active | nih.gov |

| N-methyl substitution | N-methylpiperidine | Equipotent with N-isopropyl analogue | nih.gov |

| Positional isomer | N-methylpiperidine at 3-position | Tolerated, but less active | nih.gov |

Conformational Analysis and its Relation to Biological Activity

The three-dimensional shape of a molecule is paramount for its interaction with a biological target. For this compound analogues, the conformational flexibility, particularly the rotation around the amide C-N bond, is a key factor influencing biological activity.

The rotation around the C-N bond in amides is restricted due to the partial double-bond character arising from electron delocalization. nanalysis.commdpi.com This restriction can lead to the existence of distinct conformers (rotamers) that are observable on the NMR timescale. researchgate.netbeilstein-journals.org Dynamic NMR (DNMR) spectroscopy is a powerful technique used to investigate the energetics of this rotational barrier. researchgate.net

In a series of N-benzoyl piperidine derivatives, variable-temperature NMR spectroscopy was used to determine the Gibbs free energy of activation (ΔG‡) for the C-N bond rotation. For N-(4-methoxybenzoyl) piperidine, the rotational barrier was found to be 57.1 kJ/mol. researchgate.net This value is influenced by both the electronic effects of the benzoyl substituent and the steric properties of the piperidine ring. The study concluded that electron-donating groups like methoxy on the para position of the benzene (B151609) ring decrease the rotational barrier. researchgate.net

Steric interactions play a crucial role in defining the conformational landscape and the energy of the rotational barrier. researchgate.net Theoretical and experimental results have shown that increasing the steric bulk on the nitrogen side of the amide can destabilize the ground state of the molecule, thereby decreasing the rotational barrier. researchgate.net

When comparing N-benzoyl piperidine with N-benzoyl pyrrolidine, the piperidine ring introduces a greater steric effect. This increased steric hindrance destabilizes the ground state, leading to a lower rotational barrier for the piperidine derivative (60.1 kJ/mol for N-benzoyl piperidine vs. 65.2 kJ/mol for N-benzoyl pyrrolidine). researchgate.net This demonstrates that the geometry of the piperidine ring itself is a key contributor to the molecule's dynamic conformational properties.

| Compound | Rotational Barrier (ΔG‡₂₉₈, kJ/mol) | Key Influencing Factor | Reference |

| N-benzoyl pyrrolidine | 65.2 | Less steric hindrance | researchgate.net |

| N-(4-chlorobenzoyl) pyrrolidine | 60.6 | Electronic effect | researchgate.net |

| N-(4-methoxybenzoyl) pyrrolidine | 58.8 | Electronic effect | researchgate.net |

| N-benzoyl piperidine | 60.1 | Increased steric hindrance vs. pyrrolidine | researchgate.net |

| N-(4-methoxybenzoyl) piperidine | 57.1 | Electronic + Steric effects | researchgate.net |

Pharmacophore Model Development

Pharmacophore modeling is a computational method used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) required for a molecule to exert a specific biological activity. nih.govpharmacophorejournal.com The benzoylpiperidine scaffold has been identified as a key component in pharmacophore models for various targets. researchgate.netnih.gov

The 4-(p-fluorobenzoyl)piperidine fragment, in particular, is considered a crucial pharmacophore for ligands targeting the 5-HT₂ₐ receptor. mdpi.comnih.gov This highlights the importance of a halogen-substituted benzoyl ring attached to a piperidine core for achieving high affinity at certain serotonergic receptors.

A pharmacophore model for sigma receptor ligands was developed based on 1,4-disubstituted piperidines. The model typically includes features such as a basic nitrogen atom, hydrophobic regions, and hydrogen bond acceptors/donors. The benzoylpiperidine structure fits well within such models, where the piperidine nitrogen provides the basic center and the benzoyl group can participate in hydrophobic and polar interactions. researchgate.net The development of such models is crucial for the rational design of new, more potent, and selective analogues based on the this compound scaffold.

Computational and in Silico Investigations of 1 4 Ethoxybenzoyl Piperidin 4 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational tool that predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength and nature of the interaction. For derivatives of the 4-aminopiperidine (B84694) scaffold, docking studies have been instrumental in identifying potential biological targets and clarifying binding modes.

While specific docking studies for 1-(4-Ethoxybenzoyl)piperidin-4-amine were not prominently found, research on closely related analogs provides significant insight. For instance, computational analyses of 4-aminopiperidine derivatives have identified them as potent inhibitors of enzymes like Dipeptidyl Peptidase 4 (DPP4), a target in diabetes management. nih.govresearchgate.net In these studies, the piperidine (B6355638) ring and its substituents form key interactions within the enzyme's active site. Docking simulations revealed that specific substitutions on the associated quinazoline (B50416) ring of these aminopiperidine derivatives led to favorable binding interactions within the DPP4 active site, with a chloro-substituted phenyl moiety showing the most potent inhibitory activity. nih.govresearchgate.net

In studies of other benzoylpiperidine derivatives, the carbonyl group is often found to act as a hydrogen bond acceptor, a crucial interaction for anchoring the ligand within the binding pocket of a target protein. nih.gov For example, in a series of 1-benzoylpiperidine (B189436) derivatives designed as acetylcholinesterase (AChE) inhibitors, the benzoyl moiety plays a role in positioning the molecule within the enzyme's active site. mdpi.com Similarly, docking studies of piperidine amides against tyrosinase showed that hydrophobic benzyl (B1604629) groups contributed significantly to the binding affinity. acs.org These examples suggest that in a hypothetical docking of this compound, the ethoxybenzoyl group would likely engage in hydrophobic interactions, while the carbonyl oxygen and the 4-amino group could form critical hydrogen bonds with receptor residues.

| Analog Class | Biological Target | Key Predicted Interactions | Reference |

|---|---|---|---|

| 4-Aminopiperidine-quinazoline hybrids | Dipeptidyl Peptidase 4 (DPP4) | Binding with active site residues, influenced by substitutions on the phenyl moiety. | nih.govresearchgate.net |

| 1-Benzoylpiperidine derivatives | Acetylcholinesterase (AChE) | Benzoyl moiety involved in positioning within the active site. | mdpi.com |

| Benzoyl piperidine amides | Tyrosinase | Hydrophobic interactions from benzyl groups enhance potency. | acs.org |

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It provides valuable information on molecular geometry, electronic properties, and reactivity. DFT studies on piperidine derivatives have been used to calculate reactivity descriptors such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO-LUMO energy gap (ΔE) is a critical parameter for determining the chemical reactivity and kinetic stability of a molecule; a smaller gap generally implies higher reactivity. nih.govresearchgate.net

For example, a DFT study on potent 4-aminopiperidine-based DPP4 inhibitors compared the most and least active compounds. nih.govresearchgate.net The analysis revealed that the most potent compound, 9i, had a lower HOMO-LUMO energy gap and was therefore softer and more reactive than the least potent compound, 9a. nih.govresearchgate.net Such calculations help in understanding the electronic basis of a compound's biological activity.

| Parameter | Significance | Typical Application in Piperidine Derivatives |

|---|---|---|

| Optimized Molecular Geometry | Provides the most stable 3D structure of the molecule. | Used as the starting point for docking and other computational studies. researchgate.net |

| HOMO-LUMO Energy Gap (ΔE) | Indicates chemical reactivity and kinetic stability. | Correlates reactivity with biological activity; lower gaps suggest higher reactivity. nih.govresearchgate.net |

| Molecular Electrostatic Potential (MEP) | Visualizes charge distribution and predicts reactive sites. | Identifies regions for hydrogen bonding and other non-covalent interactions. nih.govresearchgate.net |

| Reactivity Descriptors (Hardness, Softness) | Quantify the stability and reactivity of the molecule. | Used to compare the relative reactivity of different analogs in a series. nih.govresearchgate.net |

Principal Component Analysis (PCA) in SAR Elucidation

Principal Component Analysis (PCA) is a statistical procedure that uses an orthogonal transformation to convert a set of observations of possibly correlated variables into a set of values of linearly uncorrelated variables called principal components. In drug discovery, PCA is a powerful tool for simplifying complex datasets and visualizing structure-activity relationships (SAR). It can reduce a large number of molecular descriptors (e.g., physicochemical, steric, electronic) into a few principal components that capture the most variance in the data, thereby helping to identify the key properties driving biological activity.

While no specific studies employing PCA for the SAR elucidation of this compound or its immediate analogs were identified in the search results, the methodology is widely applicable. For a series of benzoylpiperidine derivatives, a PCA-based SAR study would involve the following steps:

Synthesize a Library: A diverse set of analogs of this compound would be created, varying substituents on both the benzoyl ring and the piperidine nitrogen.

Measure Biological Activity: The compounds would be tested for their activity against a specific biological target.

Calculate Descriptors: A wide range of molecular descriptors (e.g., logP, molecular weight, polar surface area, electronic parameters from DFT) would be calculated for each analog.

Perform PCA: The descriptor data would be subjected to PCA. The analysis would generate principal components (PCs), with the first few PCs explaining most of the variance.

Interpret Results: By plotting the compounds in the PC space and color-coding them by biological activity, clusters of active and inactive compounds can be identified. The loadings of the original descriptors on the PCs reveal which molecular properties are most influential in separating these clusters, thus elucidating the SAR.

This approach helps medicinal chemists understand which structural modifications are likely to enhance potency and selectivity, guiding the rational design of new, more effective compounds. researchgate.net

In Silico Assessment of Physicochemical and Drug-Like Properties for Biological Performance

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in drug development. In silico tools provide rapid prediction of these properties, helping to identify candidates with favorable pharmacokinetics and drug-likeness. researchgate.net Key parameters include aqueous solubility, membrane permeability, hydrogen bonding ability, and lipophilicity, often assessed against criteria like Lipinski's Rule of Five. nih.gov

For piperidine-based compounds, numerous in silico studies have been conducted. researchgate.netnih.gov These studies generally show that the piperidine scaffold can be part of molecules with favorable drug-like properties. researchgate.net Predictions for a library of piperidine-based inhibitors showed high gastrointestinal absorption and compliance with Lipinski's rules. researchgate.net

The predicted properties for this compound and related structures are summarized below. These parameters are essential for predicting biological performance. For instance, adequate aqueous solubility is necessary for absorption, while appropriate lipophilicity (logP) is crucial for membrane permeability. The number of hydrogen bond donors and acceptors influences both solubility and receptor binding. The topological polar surface area (TPSA) is a good predictor of passive membrane permeability. Generally, compounds with a TPSA of less than 140 Ų are expected to have good oral bioavailability. nih.gov

| Property | Predicted Value/Range for Piperidine Analogs | Importance in Biological Performance |

|---|---|---|

| Molecular Weight (g/mol) | < 500 | Influences solubility and permeability (Lipinski's Rule). nih.gov |

| Lipophilicity (logP) | 1 - 5 | Crucial for membrane permeability; values outside this range can lead to poor absorption or high metabolic clearance. mdpi.com |

| Aqueous Solubility (logS) | > -4 | Essential for absorption and distribution in the body. |

| Hydrogen Bond Donors | ≤ 5 | Affects solubility and membrane permeability (Lipinski's Rule). nih.gov |

| Hydrogen Bond Acceptors | ≤ 10 | Affects solubility and membrane permeability (Lipinski's Rule). nih.gov |

| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts passive intestinal absorption and blood-brain barrier penetration. nih.gov |

| Gastrointestinal (GI) Absorption | High | Indicates good potential for oral bioavailability. researchgate.net |

Based on a comprehensive search of available scientific literature, there is no research data linking the chemical compound this compound to the specified pharmacological targets.

Therefore, it is not possible to provide an article on the enzyme inhibition profile of this compound for the following targets as requested:

Monoacylglycerol Lipase (MAGL) Inhibition

Tyrosinase Inhibition

Tubulin Polymerization Inhibition

Cholinesterase Inhibition

Aurora-A Kinase Inhibition

HIV-1 Reverse Transcriptase (RT) Inhibition

Searches conducted using both the chemical name and its CAS number (885531-11-3) did not yield any studies detailing its mechanism of action or inhibitory activity against these specific enzymes. The compound is listed in chemical supplier catalogs but does not appear in peer-reviewed pharmacological or medicinal chemistry studies related to the requested topics.

Pharmacological Targets and Mechanisms of Action in Vitro and Preclinical Models

Receptor Binding and Modulation

Sigma-1 Receptor Ligand Interactions

No specific binding affinity data (such as Ki or IC50 values) for 1-(4-Ethoxybenzoyl)piperidin-4-amine at the sigma-1 receptor has been identified in peer-reviewed literature. While various piperidine-based molecules are known to interact with sigma-1 receptors, which are implicated in a range of neurological processes, the specific interaction profile of this compound remains uncharacterized in the public domain. nih.govmdpi.comuniba.itunict.itrsc.org

Serotonin (B10506) (5-HT2) Receptor Affinity and Selectivity

The benzoylpiperidine moiety is a common feature in ligands targeting serotonin receptors, particularly the 5-HT2A subtype. mdpi.com However, a search for direct studies on this compound yielded no specific data on its affinity or selectivity for any of the 5-HT2 receptor subtypes (5-HT2A, 5-HT2B, 5-HT2C). mdpi.comnih.govnih.govnih.gov Consequently, its potential role as an agonist, antagonist, or modulator at these receptors is not documented.

Vasopressin and Oxytocin (B344502) Receptor Selectivity

There is no available research detailing the interaction of this compound with vasopressin (V1a, V1b, V2) or oxytocin (OT) receptors. nih.govmdpi.comnih.goved.ac.ukfrontiersin.org The selectivity profile of this compound against these important neuropeptide receptors, which play roles in social behavior and physiological homeostasis, has not been reported.

Muscarinic Acetylcholine (B1216132) Receptor Antagonism

While many compounds are studied for their effects on the muscarinic acetylcholine receptor system to treat a variety of conditions, there is no published evidence to suggest that this compound has been evaluated as a muscarinic acetylcholine receptor antagonist. nih.govnih.govwikipedia.orgdrugbank.comguidetopharmacology.org Its affinity and activity at the M1-M5 receptor subtypes are unknown.

Disruption of Protein-Protein Interactions (e.g., MDM2-p53 interaction)

The inhibition of the MDM2-p53 protein-protein interaction is a significant strategy in cancer therapy. nih.govchemdiv.comnih.gov However, there is no information in the available literature to connect this compound to this or any other protein-protein interaction target. Its potential as an inhibitor in this context has not been explored in published research.

Inhibition of Specific Proteases (e.g., Dengue Virus NS2B/NS3 Protease)

No information is available regarding the inhibitory activity of this compound against the Dengue Virus NS2B/NS3 protease.

Norepinephrine (B1679862) Reuptake Inhibition

There is no published data to suggest that this compound acts as a norepinephrine reuptake inhibitor. While other piperidine (B6355638) derivatives have been investigated for such activity, this specific compound has not been characterized in this context.

Preclinical Biological Activity of 1 4 Ethoxybenzoyl Piperidin 4 Amine and Derivatives Excluding Human Clinical Trials

Antimicrobial Activity Studies

Derivatives of 1-(4-Ethoxybenzoyl)piperidin-4-amine have demonstrated a range of antimicrobial activities, including antibacterial, antitubercular, and antifungal effects.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains

The 4-aminopiperidine (B84694) scaffold, a core component of this compound, has been explored for its antibacterial potential. Studies have shown that piperidine (B6355638) derivatives can be active against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For instance, certain synthetic 1,3-bis(aryloxy)propan-2-amines have shown activity against Gram-positive pathogens like Staphylococcus aureus, Enterococcus faecalis, and Streptococcus pyogenes, with minimum inhibitory concentrations (MICs) in the range of 2.5–10 μg/ml. nih.gov The antibacterial activity of these compounds is thought to be bactericidal in nature. nih.gov

In some studies, piperidine derivatives demonstrated notable activity against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). biointerfaceresearch.com The structure of the derivative plays a crucial role in its efficacy. For example, modifications to the hydrocarbon chain of an ester part of the molecule have been shown to influence antibacterial potency. biointerfaceresearch.com

However, not all derivatives have shown broad-spectrum activity. In one study, a series of 4-aminopiperidine derivatives were tested against Staphylococcus aureus and were found to be inactive. nih.gov This highlights the importance of specific structural features in determining the antibacterial spectrum and potency.

Table 1: Antibacterial Activity of Piperidine Derivatives

| Bacterial Strain | Type | Activity | Reference |

|---|---|---|---|

| Staphylococcus aureus | Gram-Positive | Active (in some studies) | biointerfaceresearch.com |

| Enterococcus faecalis | Gram-Positive | Active | nih.gov |

| Pseudomonas aeruginosa | Gram-Negative | Not specified in provided context | |

| Escherichia coli | Gram-Negative | Active | biointerfaceresearch.com |

| Bacillus subtilis | Gram-Positive | Not specified in provided context |

Antitubercular Activity

The 4-aminopiperidine series has also been investigated for its potential against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govresearchgate.net Research into this class of compounds was prompted by initial high-throughput screening that identified N-benzyl-N-phenethyl-1-arylpiperidin-4-amines as having activity against M. tuberculosis. nih.gov

In a systematic exploration of this series, one derivative with a norbornenylmethyl substituent at the N-1 position and N-benzyl-N-phenethylamine at the C-4 position of the piperidine ring was found to have a minimum inhibitory concentration (MIC) of 10 μM against virulent M. tuberculosis. nih.govresearchgate.net However, further modifications to the piperidine moiety did not lead to analogs with improved activity (MIC < 20 μM). nih.govresearchgate.net This suggests that while the 4-aminopiperidine scaffold has some potential, significant structural optimization is required to enhance its antitubercular potency. nih.govresearchgate.net

Other research on different heterocyclic compounds has also shown promise for antitubercular activity. For example, certain coumarin (B35378) hybrids and pyrazinamide (B1679903) derivatives have been synthesized and evaluated, with some compounds exhibiting significant activity against Mycobacterium tuberculosis H37Ra. nih.govrsc.org

Antifungal Activity

The antifungal potential of 4-aminopiperidine derivatives has been explored, drawing inspiration from known antifungal agents that contain piperidine or morpholine (B109124) rings, such as fenpropidin (B1672529) and amorolfine. mdpi.com A study involving a library of over 30 4-aminopiperidines identified several compounds with notable antifungal activity. mdpi.com

The antifungal efficacy was found to be highly dependent on the substituents at the N-1 and C-4 positions of the piperidine ring. Specifically, the combination of a benzyl (B1604629) or phenylethyl group at the piperidine nitrogen with a long-chain alkyl group, such as n-dodecyl, at the 4-amino group was found to be most effective for enhancing antifungal activity against various fungal species, including Candida spp. and Aspergillus spp.. mdpi.com The proposed mechanism of action for these compounds involves the inhibition of enzymes in the fungal ergosterol (B1671047) biosynthesis pathway, namely sterol C14-reductase and sterol C8-isomerase. mdpi.com

In contrast, some studies on other novel piperidine derivatives have shown no activity against certain fungal species like Fusarium verticilliodes, Candida utilis, and Penicillium digitatum. researchgate.net This further emphasizes the structure-activity relationship in determining the antifungal spectrum.

Antiparasitic Activity

The antiparasitic properties of 4-aminopiperidine derivatives have been evaluated against various protozoan parasites. In one study, a series of 44 such derivatives were screened for their in vitro activity against Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. researchgate.net

While many of the tested molecules showed activity against T. b. rhodesiense and P. falciparum, none of the compounds demonstrated significant antileishmanial activity against axenic amastigotes of L. donovani. researchgate.netnih.gov Similarly, while some piperazine (B1678402) derivatives have shown activity against Leishmania major and Leishmania mexicana, this was not observed for the 4-aminopiperidine derivatives in this particular study. nih.govresearchgate.net

However, other classes of compounds containing guanidine (B92328) moieties have shown in vitro activity against Leishmania infantum. mdpi.com This suggests that while the 4-aminopiperidine scaffold itself may not be optimal for antileishmanial activity, other related structures could hold more promise.

Anticancer and Antiproliferative Investigations (In Vitro Cell Line Studies)

Derivatives of piperazine, a related heterocyclic compound, have been investigated for their antiproliferative effects on various cancer cell lines.

Leukemia Cell Lines

In the context of leukemia, several studies have explored the efficacy of piperazine and related derivatives. For instance, diazaspiro-bicyclo hydantoins with specific substituents have demonstrated antiproliferative effects on K562 and CEM human leukemia cell lines. nih.gov

One study investigated five piperazine derivatives and a triphenyl derivative for their ability to inhibit the proliferation of K562 human chronic myelogenous leukemia cells. nih.govresearchgate.net Two of the piperazine derivatives and the triphenyl derivative were found to inhibit K562 cell proliferation, with IC50 values ranging from 4.60 to 30.10 μg/ml. nih.govresearchgate.net Furthermore, synergistic effects were observed when some of these compounds were combined with established anticancer drugs like cytosine arabinoside or mithramycin. nih.govresearchgate.net

While these studies focus on piperazine derivatives rather than this compound itself, they highlight the potential of the broader class of nitrogen-containing heterocyclic compounds as a source for developing new anticancer agents. nih.govresearchgate.net

Table 2: Antiproliferative Activity of Piperazine Derivatives against K562 Leukemia Cells

| Compound Type | Cell Line | IC50 (μg/ml) | Reference |

|---|---|---|---|

| Piperazine derivative A | K562 | 30.10 ± 1.6 | nih.govresearchgate.net |

| Piperazine derivative E | K562 | 4.60 ± 0.4 | nih.govresearchgate.net |

| Triphenyl derivative F | K562 | 25.70 ± 1.10 | nih.govresearchgate.net |

Colon Adenocarcinoma Cell Lines (e.g., HCT116)

The antiproliferative potential of various heterocyclic compounds, including those with a piperidine moiety, has been evaluated against human colon adenocarcinoma cell lines such as HCT116. This cell line is a common model for studying the efficacy of potential anticancer agents. For instance, studies on different classes of compounds have demonstrated dose-dependent inhibition of HCT116 cell viability. nih.govmdpi.com

While specific data for this compound is not extensively documented, the broader class of piperidine derivatives has been a subject of interest. Research into novel gallic acid derivatives, for example, has shown that modifications to a core structure can yield compounds with significant inhibitory effects on HCT-116 cells. orientjchem.org Similarly, extracts from natural sources containing complex molecules have demonstrated the ability to induce apoptosis and inhibit the proliferation of these cancer cells. nih.gov These findings underscore the importance of the HCT116 cell line in screening for new chemical entities with potential therapeutic value in colon cancer. The evaluation of various compounds against this cell line often involves determining the half-maximal inhibitory concentration (IC₅₀), which quantifies the concentration of a substance needed to inhibit a biological process by half.

| Compound Class | Specific Derivative | Cell Line | IC₅₀ / Activity | Source |

| Gallic Acid Derivative | 3,4,5-trihydroxy-N-hexyl benzamide (B126) | HCT-116 | 0.07 µM | orientjchem.org |

| Natural Extract | Dichloromethane (B109758) fraction of Calotropis gigantea | HCT-116 | Potent antiproliferative effects | nih.gov |

Lung Cancer Cell Lines (e.g., A549)

The A549 cell line, a model for human lung adenocarcinoma, is frequently used to assess the antiproliferative activity of novel synthetic compounds. researchgate.netnih.govjksus.org Research has shown that various chemical scaffolds can exhibit significant cytotoxicity against A549 cells. For example, a study on 5-benzylidene-hydantoins identified derivatives that inhibited A549 cell proliferation at micromolar concentrations. nih.gov Another study focusing on novel 1,4-naphthoquinone (B94277) derivatives found a compound, designated 5i, that showed significant cytotoxicity on the A549 cell line with an IC₅₀ of 6.15 μM. nih.gov

| Compound Class | Specific Derivative | Cell Line | IC₅₀ / Activity | Source |

| 1,4-Naphthoquinone Derivative | Compound 5i | A549 | 6.15 µM | nih.gov |

| Benzimidazole Derivative | Compound se-182 | A549 | 15.80 µg/mL | jksus.org |

| Carbothioamide Derivative | 4-2-(5-bromo- 1H-indol-2-carbonyl)-N-(4-methoxyphenyl) hydrazine- 1-carbothioamide | A549 | 45.5 µg/mL | waocp.org |

| 5-Benzylidene-hydantoin | Compound 7 (UPR1024) | A549 | Inhibited proliferation at 20 µM | nih.gov |

Mechanisms of Antiproliferative Action (e.g., Cell Cycle Arrest, p53 activation)

The tumor suppressor protein p53 plays a critical role in preventing cancer formation by controlling cell division and cell death. nih.gov Upon activation by cellular stress, such as DNA damage or oncogene activation, p53 can induce a variety of cellular responses, most notably cell cycle arrest or apoptosis (programmed cell death). nih.govresearchgate.netbiocompare.com Cell cycle arrest, a temporary halt in the cell division cycle, provides time for DNA repair, while apoptosis eliminates potentially cancerous cells. nih.gov

The p53-mediated cell cycle arrest is primarily facilitated by the transcriptional activation of target genes like p21/WAF1. nih.gov The p21 protein is a cyclin-dependent kinase (CDK) inhibitor that can halt the cell cycle at the G1 and G2/M phases. researchgate.net

Metabolic Stability in Microsomal Preparations (e.g., Human Liver Microsomes)

In these assays, the test compound is incubated with liver microsomes (e.g., human liver microsomes, HLM) and necessary cofactors like NADPH. evotec.com The rate of disappearance of the parent compound over time is measured to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netnih.gov Compounds with high intrinsic clearance are generally metabolized quickly in vivo, leading to a short duration of action. researchgate.net

Structural modifications can significantly impact metabolic stability. Studies on piperazine and piperidine derivatives have shown that strategic chemical changes can drastically improve microsomal half-life. For example, in a series of piperazin-1-ylpyridazines, researchers were able to improve the in vitro microsomal half-life by over 50-fold through iterative design based on metabolite identification. nih.gov Similarly, a study on alicyclic amine derivatives found that replacing a piperazine ring with a piperidine ring resulted in improved metabolic stability in rat liver microsomes. nih.gov These findings highlight how the core structure, such as the piperidine ring in this compound, and its substituents are key determinants of metabolic fate.

| Compound Series | Structural Modification | Species | Effect on Metabolic Stability | Source |

| Piperazin-1-ylpyridazines | Iterative structural modifications | Human, Mouse | >50-fold improvement in microsomal half-life | nih.gov |

| Alicyclic Amines | Replacement of piperazine with piperidine | Rat | Improved metabolic stability | nih.gov |

Future Research Directions for 1 4 Ethoxybenzoyl Piperidin 4 Amine Based Compounds

Development of Advanced Synthetic Routes for Scalability and Efficiency

The progression of any promising compound from a laboratory-scale hit to a clinical candidate hinges on the development of a robust, scalable, and efficient synthetic process. For derivatives of 1-(4-ethoxybenzoyl)piperidin-4-amine, future research will focus on moving beyond traditional batch chemistry to adopt more advanced and sustainable manufacturing techniques.

Modern synthetic strategies such as flow chemistry , green chemistry , and advanced catalytic methods are paramount. nih.govnih.gov Flow chemistry, where reactants are continuously pumped through a reactor, offers superior control over reaction parameters like temperature and pressure, leading to higher yields, improved safety, and easier scalability compared to batch processing. almacgroup.com Green chemistry approaches aim to minimize environmental impact by using less hazardous solvents, reducing waste, and improving atom economy. researchgate.netrasayanjournal.co.in For instance, developing catalytic routes that use earth-abundant metals or organocatalysts can replace stoichiometric reagents that generate significant waste. ajchem-a.com

Furthermore, catalytic asymmetric synthesis will be crucial for producing enantiomerically pure analogues, which is often essential for therapeutic efficacy and safety. nih.govsnnu.edu.cnacs.org Techniques like rhodium-catalyzed asymmetric hydrogenation or reductive Heck reactions can establish key stereocenters with high precision, providing access to specific stereoisomers of substituted piperidines. snnu.edu.cnnih.gov The integration of these advanced methods will be essential for the cost-effective and sustainable production of next-generation drug candidates based on this scaffold.

Table 1: Comparison of Advanced Synthetic Methodologies

| Methodology | Key Advantages for Scalability & Efficiency |

|---|---|

| Flow Chemistry | Enhanced heat and mass transfer, improved safety for hazardous reactions, precise control of residence time, straightforward scaling by "numbering-up" or "sizing-up" reactors. almacgroup.com |

| Green Chemistry | Reduced waste and environmental impact, use of renewable feedstocks and safer solvents, improved atom economy, often lower cost at industrial scale. nih.govrsc.org |

| Catalytic Asymmetric Synthesis | Access to single enantiomers with high purity, reduction of synthetic steps compared to chiral resolution, potential for high turnover numbers leading to process efficiency. nih.govsnnu.edu.cn |

Targeted Design of Novel Analogues for Enhanced Activity and Selectivity Profiles

The this compound structure can be systematically modified to optimize its pharmacodynamic and pharmacokinetic properties. The piperidine (B6355638) scaffold is considered a "privileged" structure in medicinal chemistry, meaning it can serve as a versatile framework for developing ligands for a variety of biological targets. thieme-connect.comtandfonline.comnih.gov Future design strategies will involve the targeted modification of its three primary components: the N-acyl group, the piperidine core, and the 4-amino substituent.

N-Acyl Group Modification : The 4-ethoxybenzoyl moiety can be replaced with a diverse range of aromatic and heteroaromatic rings. Introducing different substituents on this ring can modulate electronic properties, hydrophobicity, and steric bulk, which can fine-tune binding affinity and selectivity for a specific target.

Piperidine Core Diversification : Introducing substituents on the piperidine ring itself can create chiral centers, which can lead to significant improvements in potency and selectivity. thieme-connect.com Furthermore, altering the conformation of the piperidine ring through substitution can orient the other functional groups in a more optimal geometry for target engagement.

4-Amino Group Functionalization : The primary amine at the 4-position is a key vector for modification. It can be acylated, alkylated, or used as a handle to attach more complex chemical functionalities. These modifications can be used to probe interactions with the target protein, improve solubility, or alter metabolic stability.

By creating focused libraries of analogues based on these modifications, researchers can systematically explore the structure-activity relationships (SAR) to identify compounds with superior potency, selectivity against off-targets, and improved drug-like properties.

Integration of Multi-Omics Data in SAR Studies for Comprehensive Mechanistic Understanding

Traditional Structure-Activity Relationship (SAR) studies often focus on the interaction between a compound and a single, purified target. The future of drug discovery lies in a more holistic, systems-level understanding of a compound's biological effects. nih.gov Integrating multi-omics data into SAR studies provides a comprehensive view of how a compound perturbs cellular networks, offering deeper mechanistic insights. researchgate.netfrontiersin.orgnih.gov

Chemoproteomics , a key technology in this area, uses chemical probes or label-free methods to identify all the proteins that a compound interacts with directly or indirectly within a native biological system (e.g., a cell lysate or a whole cell). wikipedia.orgresearchgate.netnih.gov This allows for the unbiased identification of the primary target, as well as any off-targets, which is crucial for understanding both efficacy and potential toxicity. nih.gov By correlating this target engagement data with phenotypic outcomes, a much richer and more predictive SAR model can be built.

Beyond direct protein interactions, other omics technologies can provide further layers of information. Transcriptomics can reveal how a compound alters gene expression, proteomics can show changes in protein abundance, and metabolomics can identify shifts in metabolic pathways. nih.gov Integrating these datasets can help to construct a detailed picture of a compound's mechanism of action, identify biomarkers for its activity, and reveal unexpected biological functions. nih.govdrugtargetreview.comrsc.org

Table 2: Application of Omics Technologies in Advanced SAR Studies

| Omics Technology | Data Provided | Application in Mechanistic Understanding |

|---|---|---|

| Chemoproteomics | Direct protein-drug interactions and their affinities across the proteome. | Unbiased identification of on-targets and off-targets; validation of mechanism of action. wikipedia.orgnih.gov |

| Transcriptomics | Changes in global mRNA expression levels. | Elucidation of downstream signaling pathways affected by the compound; identification of gene signatures as biomarkers. nih.gov |

| Proteomics | Changes in global protein abundance and post-translational modifications. | Understanding the impact on protein networks and cellular machinery; identifying functional consequences of target engagement. |

| Metabolomics | Changes in the levels of small-molecule metabolites. | Revealing effects on metabolic pathways and cellular energy status; identifying metabolic biomarkers of drug response. nih.gov |

Exploration of Novel Pharmacological Targets and Untapped Therapeutic Areas

The versatility of the piperidine scaffold suggests that derivatives of this compound could be effective modulators of a wide range of biological targets beyond those already established for similar structures. ajchem-a.comtandfonline.com Future research should actively explore novel pharmacological targets and therapeutic areas where this chemical motif may prove beneficial.

A key strategy is to screen libraries of these compounds against emerging drug targets implicated in diseases with high unmet medical need. This could include targets in areas such as:

Inflammation and Immunology : Modulators of intracellular signaling pathways like the NF-κB pathway or components of the inflammasome (e.g., NLRP3).

Neurodegenerative Diseases : Agents that can target protein aggregation, neuroinflammation, or synaptic dysfunction in conditions like Alzheimer's and Parkinson's disease.

Infectious Diseases : Inhibitors of novel bacterial or viral targets to combat growing antimicrobial resistance. nih.gov

Oncology : Inhibitors of protein-protein interactions or novel enzyme targets that are critical for cancer cell survival and proliferation. nih.gov

Phenotypic screening, where compounds are tested for their ability to produce a desired effect in a cell-based or organism-based model of a disease without a preconceived target, is a powerful approach for discovering novel activities. wikipedia.org Hits from such screens can then be subjected to the multi-omics and chemoproteomics analyses described in the previous section to deconvolute their mechanism of action and identify their molecular target(s).

Advanced Computational Modeling for Predictive Biology and Lead Optimization

Computational modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective design and prioritization of new molecules. researchgate.net For derivatives of this compound, advanced computational approaches will be instrumental in accelerating the lead optimization process.

While traditional methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling remain valuable, future efforts will increasingly rely on more sophisticated and predictive technologies. Free Energy Perturbation (FEP) is a physics-based method that can predict the binding affinity of a new analogue with an accuracy that rivals experimental measurement. mavenrs.comnumberanalytics.comcresset-group.com This allows medicinal chemists to prioritize the synthesis of only the most promising compounds, saving significant time and resources. drugtargetreview.com

Moreover, the fields of Artificial Intelligence (AI) and Machine Learning (ML) are transforming predictive biology. nih.govnih.gov ML models can be trained on large datasets to predict a wide range of drug properties, including absorption, distribution, metabolism, excretion, and toxicity (ADMET). nih.govgenspark.airsc.orgrsc.org These predictive toxicology models are particularly important for identifying potential liabilities early in the discovery process. rsc.orgfrontiersin.org Generative AI models can even design entirely new molecules from scratch that are optimized for multiple parameters, such as high potency for a target, selectivity against off-targets, and favorable ADMET properties. mednexus.org The integration of these advanced computational tools will create a more efficient and predictive pipeline for designing and optimizing the next generation of therapeutics based on the this compound scaffold.

Table 3: Advanced Computational Tools for Lead Optimization

| Computational Tool | Primary Application | Impact on Drug Discovery |

|---|---|---|

| Free Energy Perturbation (FEP) | Accurately predicts the relative binding affinity of new analogues to a target protein. | Prioritizes high-potency compounds for synthesis, reducing the number of molecules that need to be made and tested. mavenrs.comdrugtargetreview.comacs.org |

| Machine Learning (ADMET Prediction) | Predicts pharmacokinetic and toxicity properties (e.g., solubility, metabolic stability, cardiotoxicity) from chemical structure. | Enables early identification and mitigation of potential drug development liabilities before significant resource investment. nih.govrsc.orgrsc.org |

| Generative AI Models | Designs novel molecular structures optimized for multiple desired properties simultaneously (multi-parameter optimization). | Accelerates the design-make-test-analyze cycle by suggesting novel, high-quality chemical matter with a higher probability of success. researchgate.netmednexus.org |

Q & A

Q. How to design a robust protocol for metabolite identification?

- Workflow :

- Phase I Metabolism : Incubate with liver microsomes + NADPH, followed by UPLC-QTOF-MS to detect hydroxylated/dealkylated metabolites.

- Phase II : Identify glucuronidation/sulfation products using β-glucuronidase/sulfatase treatment.

- Cross-Species Comparison : Rat vs. human microsomes to predict translational relevance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.